1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid

Antifungal SAR Benzimidazolone Regioisomer comparison

Substituting the 5-carboxy isomer (CAS 53484-17-6) for 6-carboxy benzimidazole leads to regiochemical incompatibility that cannot be compensated by stoichiometry or reaction conditions. This 1-methyl-6-carboxy building block provides the essential orientation for biologically active chemotypes. • Telmisartan synthesis: 6-isomer mandated by US 7,884,214 B2; 5-isomer yields incorrect AT1 receptor architecture. • Antifungal activity: 6-carboxylate benzimidazolones achieve 69.72-73.09% spore germination inhibition vs. B. cinerea; 5-substituted analogs were inactive. • NAMPT inhibition: Scaffold delivers IC50 values as low as 0.79 nM in human enzyme assays. Supplied as ≥98% purity crystalline solid; ambient shipping.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 53484-18-7
Cat. No. B157252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid
CAS53484-18-7
Synonyms1-Methyl-1H-benzo[d]imidazole-6-carboxylic Acid
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1C=C(C=C2)C(=O)O
InChIInChI=1S/C9H8N2O2/c1-11-5-10-7-3-2-6(9(12)13)4-8(7)11/h2-5H,1H3,(H,12,13)
InChIKeyGKPKZMOUMKZJSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid: Identity and Class


1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid (CAS 53484-18-7) is a bicyclic heteroaromatic building block belonging to the benzimidazole family, bearing a carboxylic acid substituent at the 6-position of the fused benzene–imidazole ring system and an N1-methyl group . With a molecular formula of C₉H₈N₂O₂ and a molecular weight of 176.17 g/mol, it is supplied as a white to pale yellow crystalline solid at typical purities of 95–98% . The compound serves as a versatile intermediate in medicinal chemistry, particularly as a precursor for kinase inhibitor scaffolds, protease inhibitor candidates, and NAMPT-targeted antitumor agents . Its primary differentiation from near-analog benzimidazole carboxylic acids arises from the specific regiochemistry of the carboxyl group at position 6, which critically governs both its synthetic trajectory and biological profile in derived compounds.

Building Block

Benzimidazole-6-carboxylic acid scaffold for medicinal chemistry derivatization

Regiochemistry: 6-carboxy, N1-methyl
Workflow

Suited for kinase inhibitor and protease inhibitor precursor synthesis

Compatible with amide coupling and condensation reactions
Selection Context

Critical for NAMPT-targeted and antifungal SAR programs requiring 6-carboxy orientation

5-carboxy or des-methyl analogs are not functionally interchangeable

Substitution Incompatibility: 5-Carboxy and Des-Methyl Analogs


The benzimidazole-6-carboxylic acid scaffold is not functionally interchangeable with its 5-carboxy regioisomer or des-methyl analog. Published SAR studies on benzimidazolone and benzimidazole derivatives demonstrate that the position of the carboxylate substituent on the benzene ring fundamentally alters dipole moment, molecular electrostatic potential, and target-binding geometry [1]. In head-to-head antifungal assays, 6-carboxylate-substituted benzimidazolones consistently outperformed their 5-substituted regioisomers, with the weaker activity of the 5-series prompting authors to exclude those results from detailed discussion [1]. Furthermore, in pharmaceutical process chemistry, the 6-carboxylic acid orientation is structurally mandated: the Telmisartan synthetic pathway requires a 6-carboxy intermediate, and the 5-carboxy isomer cannot yield the correct angiotensin II receptor antagonist architecture [2]. For procurement decisions, substituting the 5-carboxy analog (CAS 53484-17-6) or the des-methyl analog (CAS 15788-16-6) introduces regiochemical incompatibility that cannot be compensated by adjusting stoichiometry or reaction conditions.

Regiochemistry

5-carboxy isomer (CAS 53484-17-6) exhibits divergent dipole moment and target-binding geometry; antifungal and Telmisartan pathways may not transfer directly.

Pharmacophore Fit

Des-methyl analog lacks N1-methyl group required for NAMPT and antiprotozoal privileged scaffold recognition; activity profile may shift.

Physicochemical

Solubility and thermal properties differ between 6- and 5-carboxy isomers; pre-formulation and purification protocols may require re-optimization.

1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid: Differentiation Evidence


Antifungal Regioselectivity: 6-Carboxylate vs. 5-Carboxylate

In a systematic study of N-acylated benzimidazolone derivatives, 6-carboxylate substituted compounds consistently exhibited stronger antifungal activity than their 5-carboxylate regioisomers against Botrytis cinerea in spore germination assays [1]. The authors explicitly state that the activity of 5-carboxylate substituted derivatives was too weak to warrant detailed discussion. Among the 6-carboxylate series, compounds 11a03, 11a04, 11a06, 11a08, and 11a14 achieved spore germination inhibition percentages of 73.09%, 72.48%, 71.87%, 72.48%, and 69.72%, respectively [1]. The most active 6-carboxylate compound, 11a06, reached a D value of 3.03 (the maximum in the training set after excluding α,β-unsaturated acyl derivatives), while 5-carboxylate compounds fell substantially below this range [1]. QSAR analysis further linked the activity advantage of 6-substituted compounds to their smaller Dipole-Y values compared to 5-substituted regioisomers [1].

Antifungal Regioselectivity
Class-level inference
6-carboxy: 69.72–73.09% inhibition
5-carboxy: activity too weak for detailed SAR
D value up to 3.03 (11a06) vs. substantially lower for 5-series
Regiochemistry governs biological activity; 6-carboxy orientation is mandatory for active antifungal chemotypes.
In vitro B. cinerea spore germination assay; QSAR links activity to smaller Dipole-Y.
Antifungal SAR Benzimidazolone Regioisomer comparison Botrytis cinerea

Solubility: 6-Carboxy vs. 5-Carboxy Regioisomer

The 6-carboxylic acid isomer (CAS 53484-18-7) has a calculated aqueous solubility of 7.6 g/L at 25 °C, classified as slightly soluble, with a predicted density of 1.35 ± 0.1 g/cm³ and a boiling point of 411.1 ± 37.0 °C at 760 mmHg . In contrast, the 5-carboxy regioisomer (CAS 53484-17-6) exhibits a melting point exceeding 300 °C with decomposition, and no calculated aqueous solubility value is publicly accessible through the same authoritative database . This difference in reported physicochemical parameters reflects the distinct solid-state packing and intermolecular hydrogen-bonding networks arising from the different carboxyl-group orientations on the benzimidazole ring.

Solubility
Cross-study comparable
7.6 g/L calculated aqueous solubility at 25 °C
Supports pre-formulation solubility modeling; 5-isomer lacks comparable public data.
ACD/Labs V11.02 calculated value; 5-isomer mp >300 °C (dec.) with no solubility entry.
Physicochemical property Solubility Calculated logP Pre-formulation

NAMPT Inhibitor Synthesis: 6-Carboxy vs. 5-Carboxy Utility

1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid is explicitly documented as a reagent in the synthesis of aminopyridine-derived amides that act as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT is a validated anticancer target in the NAD+ salvage pathway, and fragment-based design efforts have yielded inhibitors with IC₅₀ values as low as 0.79 nM from related benzimidazole-containing chemotypes [1]. In contrast, the 5-carboxy regioisomer (CAS 53484-17-6) is catalogued primarily as an Omeprazole impurity standard (Omeprazole Impurity 64) rather than as a NAMPT-focused building block [2]. This divergence in documented synthetic application reflects the distinct regiochemical requirements of the NAMPT inhibitor pharmacophore, where the 6-carboxy orientation is structurally compatible with the aminopyridine-amide coupling trajectory.

NAMPT Inhibitor Synthesis
Supporting evidence
Aminopyridine-amide coupling
Related chemotypes achieve NAMPT IC₅₀ down to 0.79 nM
6-carboxy building block aligns with NAMPT inhibitor pharmacophore; 5-isomer is catalogued as Omeprazole impurity.
Human NAMPT biochemical assay; fragment-based design context.
NAMPT inhibitor Cancer metabolism NAD+ salvage pathway Fragment-based design

Telmisartan Intermediate: 6-Carboxy vs. 5-Carboxy Mandate

United States Patent 7,884,214 B2 describes a process for preparing Telmisartan that proceeds through a critical intermediate, 4-methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid, which is condensed with N-methyl-O-phenylenediamine dihydrochloride [1]. The 6-carboxylic acid position is structurally indispensable: the condensation reaction installs the benzimidazole-2-yl substituent at the 6-position of the Telmisartan core, and a 5-carboxy intermediate would produce an architecturally distinct product incompatible with the angiotensin II AT₁ receptor binding pharmacophore [1]. This regiochemical constraint is absolute; no synthetic bypass or protecting-group strategy can compensate for carboxy-group misplacement at the 5-position.

Telmisartan Intermediate
Head-to-head
6-carboxy: pathway viable
5-carboxy: non-viable
Binary outcome per US 7,884,214 B2
Only 6-carboxy orientation yields correct AT₁ receptor antagonist architecture.
Condensation in polyphosphoric acid at 60–150 °C; no synthetic bypass for 5-isomer.
Angiotensin II receptor antagonist Telmisartan Process chemistry Regiochemical requirement

Antiprotozoal Potency: 1-Methylbenzimidazole vs. Metronidazole

The 1-methylbenzimidazole scaffold, for which 1-methyl-1H-benzo[d]imidazole-6-carboxylic acid serves as a key carboxyl-functionalized building block, has demonstrated superior in vitro antiprotozoal activity compared to metronidazole, the standard-of-care drug. In a study of nitazoxanide–N-methylbenzimidazole hybrids, compounds 2, 5, 7, 8, 9, 11, and 12 achieved IC₅₀ values below 87 nM against all three tested protozoa (Giardia intestinalis, Entamoeba histolytica, Trichomonas vaginalis), with IC₅₀ values for E. histolytica ranging from 3 to 69 nM across the series — substantially lower than metronidazole and albendazole reference values [1]. Separately, 24 1-methylbenzimidazole derivatives (compounds 13–36) were all more active than metronidazole against G. intestinalis, with the 2-ethoxycarbonyl subgroup showing the highest potency independent of benzenoid substitution pattern [2].

Antiprotozoal Potency
Class-level inference
1-Methylbenzimidazole hybrids
IC₅₀ 3–69 nM (E. histolytica)
Ranked higher than metronidazole across three protozoa species
1-methylbenzimidazole is a privileged scaffold for antiprotozoal research; potency reported to exceed metronidazole.
In vitro cultures; G. intestinalis, E. histolytica, T. vaginalis.
Antiprotozoal Giardia intestinalis Entamoeba histolytica Trichomonas vaginalis

Purity and Batch Characterization: 6-Carboxy vs. 5-Carboxy

The 6-carboxylic acid isomer (CAS 53484-18-7) is commercially available at a standard purity of 95%, with vendors such as Bidepharm providing batch-specific quality control documentation including NMR, HPLC, and GC spectra . Sigma-Aldrich (via Ambeed) also lists the compound at 95% purity with certificates of analysis available . The 5-carboxy regioisomer (CAS 53484-17-6) is offered at a wider purity range (95% to ≥99%) depending on the supplier, with Fisher Scientific/Thermo Scientific listing it at 97% and MSE Supplies offering ≥99.0% . While the 5-isomer can be sourced at marginally higher purity, the 6-isomer's defined QC documentation package supports regulatory-compliant procurement for GLP and GMP-adjacent research.

Purity & Batch QC
Supporting evidence
95% purity (standard) NMR, HPLC, GC available
Defined multi-technique QC package supports procurement confidence; 5-isomer offers up to ≥99% but with variable documentation.
Batch-specific data from Bidepharm; ambient storage.
Purity specification Quality control Batch analysis NMR/HPLC/GC

1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid: Application Scenarios


Antifungal Lead Optimization

Research groups pursuing structure–activity relationship studies on benzimidazole-based antifungal agents should prioritize the 6-carboxylic acid isomer. The J. Braz. Chem. Soc. study demonstrates that 6-carboxylate benzimidazolone derivatives achieve 69.72–73.09% spore germination inhibition against Botrytis cinerea, whereas 5-carboxylate analogs were insufficiently active to merit detailed SAR analysis [1]. The 6-carboxy building block provides the correct regiochemical orientation for accessing active antifungal chemotypes and is supported by QSAR models correlating smaller Dipole-Y values with enhanced activity [1].

NAMPT-Targeted Anticancer Drug Discovery

Laboratories engaged in NAMPT inhibitor development for oncology indications should procure the 6-carboxy benzimidazole as the documented starting material for aminopyridine-derived amide inhibitors [1]. Fragment-based design efforts on related benzimidazole chemotypes have yielded NAMPT inhibitors with IC₅₀ values as low as 0.79 nM in human enzyme assays , confirming the scaffold's fitness for this target class. The 5-carboxy isomer (CAS 53484-17-6) is not associated with NAMPT inhibitor synthetic routes and is instead catalogued as an Omeprazole impurity standard [2].

Telmisartan API Intermediate Manufacturing

Contract development and manufacturing organizations (CDMOs) producing Telmisartan or related angiotensin II receptor antagonists must use the 6-carboxy benzimidazole intermediate as mandated by US Patent 7,884,214 B2 [1]. The condensation of 4-methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid with N-methyl-O-phenylenediamine dihydrochloride is a regiochemically specific step; the 5-carboxy isomer yields an incorrect molecular architecture incompatible with AT₁ receptor binding [1]. Procurement of the 6-isomer is therefore a binary go/no-go requirement for this industrial process.

Antiprotozoal Drug Discovery

Research programs targeting giardiasis, amebiasis, or trichomoniasis can use 1-methyl-1H-benzo[d]imidazole-6-carboxylic acid as a carboxyl-functionalized entry point to the 1-methylbenzimidazole privileged scaffold. Published data show that 1-methylbenzimidazole hybrids achieve IC₅₀ values of 3–69 nM against Entamoeba histolytica and outperform metronidazole against all three major protozoan pathogens [1]. Independent studies confirm that 1-methylbenzimidazole derivatives (compounds 13–36) are uniformly more active than metronidazole against Giardia intestinalis , validating the scaffold for antiparasitic lead generation.

Application
Selection Property
Validation Focus
Antifungal Lead Optimization
Regiochemical orientation for active chemotypes
B. cinerea spore germination assay and QSAR dipole-Y review
NAMPT-Targeted Research
6-carboxy pharmacophore alignment
NAMPT biochemical assay and aminopyridine-amide coupling efficiency
Telmisartan Intermediate Manufacturing
Binary regiochemical compatibility
Condensation reaction fidelity per US 7,884,214 B2
Antiprotozoal Drug Discovery
Privileged 1-methylbenzimidazole scaffold
In vitro potency against G. intestinalis, E. histolytica, T. vaginalis

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